molecular formula C17H17N3O B4859333 2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

Cat. No.: B4859333
M. Wt: 279.34 g/mol
InChI Key: FGMBIELTPPELBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Phenylethyl)-1H-1,3-benzodiazol-1-yl]acetamide is a complex organic compound with a benzodiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The benzodiazole ring system is known for its biological activity, making derivatives like this compound valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-phenylethyl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves the reaction of 2-phenylethylamine with benzodiazole derivatives. One common method includes the use of acetic anhydride as a reagent to introduce the acetamide group. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Phenylethyl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-[2-(2-Phenylethyl)-1H-1,3-benzodiazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(2-phenylethyl)-1H-1,3-benzodiazol-1-yl]acetamide involves its interaction with specific molecular targets in the body. The benzodiazole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Phenylethyl)benzyl]-2-[2-(2-phenylethyl)phenyl]acetamide
  • N-(1,1-Dimethyl-2-phenylethyl)acetamide
  • 2-Hydrazino-2-oxo-N-(1-phenylethyl)acetamide

Uniqueness

2-[2-(2-Phenylethyl)-1H-1,3-benzodiazol-1-yl]acetamide is unique due to its specific benzodiazole core structure, which imparts distinct biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-[2-(2-phenylethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-16(21)12-20-15-9-5-4-8-14(15)19-17(20)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMBIELTPPELBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Reactant of Route 6
2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.